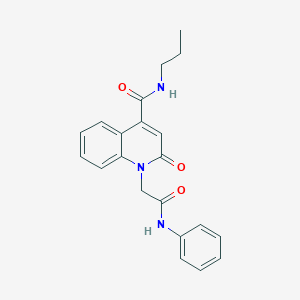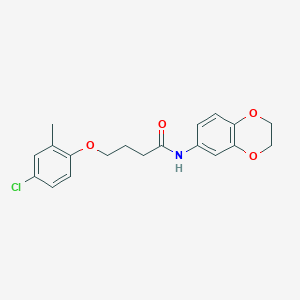
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTC is a member of the sulfonylurea class of compounds, which are widely used in the treatment of type 2 diabetes. However, DPTC has shown promise in a range of other applications, including as an anticonvulsant and as a treatment for cancer.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of potassium channels in neurons and cancer cells. This inhibition leads to depolarization of the cell membrane and an increase in intracellular calcium levels, which can trigger cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant and anticancer properties, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in laboratory experiments is its potency. N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to be effective at relatively low concentrations, which can reduce the cost and time required for experiments. However, one limitation of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its potential toxicity. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can cause liver damage and other adverse effects in animal models.
Future Directions
There are several potential future directions for research on N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective potassium channel inhibitors based on the structure of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for a range of diseases. Finally, more studies are needed to assess the safety and efficacy of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in human clinical trials.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-thiophenecarboxylic acid with piperidine to form 4-(1-piperidinyl)-2-thiophenecarboxylic acid. This intermediate is then reacted with N,N-dimethylsulfamide to form the final product, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
Scientific Research Applications
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its anticonvulsant properties. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can reduce the frequency and severity of seizures in animal models of epilepsy.
Another area of research has focused on the potential of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a treatment for cancer. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth and spread of cancer cells in animal models.
properties
IUPAC Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-13(2)12(15)11-8-10(9-18-11)19(16,17)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABFJCCTQGACQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)



![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)

![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)

![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)